2-((Diisobutylamino)methyl)benzaldehyde
Description
The study of functionalized aromatic aldehydes is a cornerstone of synthetic organic chemistry, providing pathways to a vast array of complex molecules. 2-((Diisobutylamino)methyl)benzaldehyde represents a specific iteration of this class, featuring a strategically placed tertiary amine that significantly influences its chemical behavior.
The journey into the world of benzaldehyde-amine scaffolds began with the initial isolation of benzaldehyde (B42025) itself in 1803 by the French pharmacist Martrès from bitter almonds. gov.bc.ca Its synthesis was later achieved by Friedrich Wöhler and Justus von Liebig in 1832. gov.bc.ca The intrinsic reactivity of the aldehyde group, particularly its susceptibility to nucleophilic attack and condensation reactions, made it a valuable building block in organic synthesis. youtube.com
The introduction of an amino group onto the benzaldehyde framework, creating aminobenzaldehydes, marked a significant advancement. These bifunctional molecules possess both a nucleophilic amine and an electrophilic aldehyde, opening up new avenues for intramolecular reactions and the synthesis of heterocyclic compounds. For instance, 2-aminobenzaldehyde (B1207257) is a well-known precursor for the synthesis of quinolines via the Friedländer synthesis. acs.org The development of methods to synthesize various aminobenzaldehydes, such as the reduction of the corresponding nitrobenzaldehydes, has been a subject of study for over a century. acs.orgresearchgate.net
The evolution from primary and secondary aminobenzaldehydes to those bearing a tertiary amine at the ortho position, such as this compound, represents a more modern development. This structural motif is often explored for its potential in catalysis and as a directing group in C-H functionalization reactions, a testament to the ongoing innovation in the field. researchgate.netuu.nl
The structure of this compound is characterized by a benzaldehyde core with a diisobutylaminomethyl group at the ortho position. This specific arrangement has several key implications for its chemical reactivity:
The Aldehyde Group: The formyl group (-CHO) is a powerful electrophile, readily undergoing nucleophilic addition reactions. It can be oxidized to a carboxylic acid or reduced to a primary alcohol. nih.gov Its position on the benzene (B151609) ring allows it to participate in a variety of classic organic reactions.
The Diisobutylamino Group: This tertiary amine is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. acs.org The two isobutyl groups are bulky, which introduces significant steric hindrance around the nitrogen atom and in the vicinity of the adjacent aldehyde group. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the aldehyde.
The Ortho-Methyl Bridge: The methylene (B1212753) (-CH2-) bridge separating the amine from the benzene ring provides flexibility and positions the amino group in a way that it can interact with the aldehyde functionality or with other reagents.
Research into tertiary amine-functionalized aldehydes has followed several key trajectories:
Catalysis: These compounds are explored as ligands for transition metal catalysts. The tertiary amine can coordinate to a metal center, influencing the catalyst's activity and selectivity. There is significant interest in the development of catalysts for a wide range of organic transformations, including cross-coupling reactions and hydrogenations.
Directing Groups in C-H Functionalization: The tertiary amine can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions on the aromatic ring. This is a powerful strategy for the efficient synthesis of complex substituted aromatic compounds. researchgate.netuu.nl
Synthesis of Heterocycles: The presence of both an aldehyde and a tertiary amine in close proximity allows for the design of synthetic routes to various nitrogen-containing heterocyclic scaffolds. These structures are often of interest in medicinal chemistry and materials science.
Pro-Ligands and Molecular Scaffolds: These molecules can serve as precursors to more complex ligands or as scaffolds for the construction of larger, supramolecular assemblies.
The diisobutylamino group is not merely a passive substituent; it plays a crucial role in defining the properties and potential applications of the molecule:
Steric Influence: As previously mentioned, the bulky isobutyl groups create a specific steric environment. This can be exploited to control the approach of reagents, leading to higher selectivity in chemical reactions.
Solubility: The presence of the alkyl groups on the amine enhances the lipophilicity of the compound, influencing its solubility in various organic solvents. This is an important practical consideration in synthetic chemistry.
Electronic Effects: The nitrogen atom's lone pair can participate in electronic interactions with the benzaldehyde system, modulating its reactivity.
Basicity and Nucleophilicity: The tertiary amine retains its basic and nucleophilic character, allowing it to participate in acid-base chemistry and to react with electrophiles. acs.org
The combination of these properties makes the diisobutylamino moiety a valuable tool for fine-tuning the characteristics of a molecule for a specific purpose.
While extensive research on this exact molecule is not widely published, academic investigations into closely related ortho-aminoalkylated benzaldehydes aim to:
Develop efficient and selective synthetic routes to these compounds.
Characterize their physical and chemical properties through spectroscopic and analytical techniques.
Explore their utility as catalysts, ligands, or intermediates in the synthesis of more complex molecules.
Understand the structure-activity relationships, particularly how the nature of the amino substituent influences reactivity and selectivity.
The overarching goal is to expand the synthetic chemist's toolbox with new and versatile building blocks for the construction of functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[bis(2-methylpropyl)amino]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)9-17(10-14(3)4)11-15-7-5-6-8-16(15)12-18/h5-8,12-14H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNUJCMIYHRREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1C=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225453 | |
| Record name | Benzaldehyde, 2-[[bis(2-methylpropyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443355-63-2 | |
| Record name | Benzaldehyde, 2-[[bis(2-methylpropyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-[[bis(2-methylpropyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Diisobutylamino Methyl Benzaldehyde and Its Analogs
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the target molecule from readily available precursors. These methods often involve multiple steps or well-known named reactions tailored to achieve the desired substitution pattern.
A common and logical pathway to 2-((diisobutylamino)methyl)benzaldehyde begins with a precursor that already contains a methyl group ortho to a protected or latent aldehyde functionality. A classic starting material for such a sequence is 2-methylbenzaldehyde (B42018) or its derivatives.
The typical synthetic sequence involves the following transformations:
Halogenation: The first step is the radical bromination of the methyl group of a suitable starting material, such as 2-methylbenzaldehyde, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This reaction selectively halogenates the benzylic position, yielding 2-(bromomethyl)benzaldehyde (B49007). Care must be taken to control the reaction conditions to avoid over-bromination or reaction at the aldehyde.
Nucleophilic Substitution: The resulting 2-(bromomethyl)benzaldehyde is a reactive electrophile. It can then undergo a nucleophilic substitution reaction with diisobutylamine (B89472). The lone pair of electrons on the nitrogen atom of the amine attacks the benzylic carbon, displacing the bromide ion and forming the desired C-N bond. This step is typically carried out in a suitable organic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.
An alternative multi-step approach can start from phthalide (B148349). The synthesis involves the reduction of phthalide to 2-(hydroxymethyl)benzaldehyde, followed by conversion of the alcohol to a halide (e.g., using thionyl chloride), and finally, amination with diisobutylamine.
Table 1: Representative Two-Step Synthesis from 2-Methylbenzaldehyde
| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
| 1 | 2-Methylbenzaldehyde | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux | 2-(Bromomethyl)benzaldehyde | 70-85 |
| 2 | 2-(Bromomethyl)benzaldehyde, Diisobutylamine | K₂CO₃, Acetonitrile (B52724) (CH₃CN), Room Temperature | This compound | 80-95 |
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located alpha to a carbonyl group. However, a classical Mannich reaction is not directly applicable to the aromatic ring of benzaldehyde (B42025) itself. Instead, a variation known as an electrophilic aromatic substitution can be employed, often on a more activated aromatic ring like phenol.
For non-activated arenes like benzene (B151609) or toluene (B28343), direct Mannich-type aminomethylation is challenging. However, ortho-lithiation strategies can be used to create a nucleophilic aromatic ring that can then react with an Eschenmoser's salt-type reagent or a pre-formed iminium ion derived from diisobutylamine and formaldehyde (B43269). This directed metalation approach ensures high regioselectivity.
The general steps for a directed ortho-metalation route are:
Protection: The aldehyde group of benzaldehyde is first protected, for example, as an acetal, to prevent it from reacting with the organolithium reagent.
Directed Ortho-Lithiation: A directing group, in this case, the protected aldehyde, directs an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the ortho position.
Aminomethylation: The resulting aryllithium species is quenched with an N,N-diisobutyliminium ion (pre-formed from diisobutylamine and formaldehyde) or a synthetic equivalent like N,N-diisobutyl(chloromethyl)amine.
Deprotection: The protecting group is removed to regenerate the aldehyde functionality, yielding the final product.
Reductive amination is a highly efficient method for forming C-N bonds. While typically used to convert a carbonyl group into an amine, it can be adapted for this synthesis. This route would start with 2-formylbenzaldehyde (phthalaldehyde) and proceed via a chemoselective process.
The strategy involves:
Selective Imine Formation: One of the two aldehyde groups of phthalaldehyde reacts selectively with diisobutylamine to form an iminium ion in situ. This step relies on carefully controlling the stoichiometry (using one equivalent of the amine).
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), is used to reduce the iminium ion to the tertiary amine without affecting the remaining aldehyde group.
This method's success hinges on the ability to selectively react with one aldehyde in the presence of the other, a significant chemoselectivity challenge.
Chemo- and Regioselective Synthesis Considerations
Achieving high selectivity is a paramount concern in the synthesis of this compound.
Chemoselectivity: This is particularly relevant in the reductive amination of phthalaldehyde. The two aldehyde groups have similar reactivity, making selective mono-amination difficult. The choice of reducing agent is crucial; it must be mild enough not to reduce the unreacted aldehyde. Similarly, during the halogenation of 2-methylbenzaldehyde, the aldehyde group is susceptible to oxidation or other side reactions if conditions are not carefully controlled.
Regioselectivity: The primary challenge is ensuring the exclusive introduction of the aminomethyl group at the ortho position (C2) relative to the aldehyde. In multi-step syntheses starting from ortho-substituted precursors like 2-methylbenzaldehyde, the regiochemistry is pre-determined and thus secured. In approaches involving electrophilic aromatic substitution on the benzaldehyde ring itself, the formyl group is a meta-director and deactivating, making direct ortho-functionalization difficult. Therefore, directed ortho-metalation is the preferred method for achieving high regioselectivity in such cases.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis aims to reduce the environmental impact. Key considerations include:
Atom Economy: Multi-step syntheses, particularly those involving protecting groups or radical initiators, can have lower atom economy. Reductive amination or direct C-H activation/aminomethylation routes are generally more atom-economical.
Solvent Choice: Traditional solvents like chlorinated hydrocarbons (e.g., CCl₄ in radical brominations) are being replaced with greener alternatives like acetonitrile, or even solvent-free conditions where possible. Water can be used as a solvent for some Mannich-type reactions.
Catalysis: The use of stoichiometric and often hazardous reagents (like NBS or strong bases) is a drawback. Catalytic approaches, such as transition-metal-catalyzed C-H aminomethylation, represent a greener alternative, although their application to this specific molecule may require further research. Using catalytic hydrogenation for reductive amination instead of borohydride (B1222165) reagents also improves the green profile by generating water as the only byproduct.
Scale-Up Methodologies and Industrial Synthesis Challenges
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges:
Thermal Safety: Radical bromination reactions are exothermic and require careful thermal management to prevent runaway reactions, especially on a large scale.
Reagent Handling and Cost: The use of organolithium reagents (in directed metalation) requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which are expensive and complex to implement on an industrial scale. The cost and handling of large quantities of reagents like NBS and borohydrides are also significant considerations.
Purification: The purification of the final product often requires column chromatography in the lab, which is impractical for large-scale production. Alternative methods like crystallization or distillation must be developed. The presence of structurally similar impurities can make achieving high purity challenging.
Process Optimization: Each step in a multi-step synthesis must be optimized to maximize yield and minimize waste. This includes optimizing reaction times, temperatures, and catalyst loading. For instance, in the nucleophilic substitution step, phase-transfer catalysts might be employed to improve reaction rates and facilitate separation on a large scale.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Challenges & Disadvantages |
| Multi-Step from 2-Methylbenzaldehyde | High regioselectivity, reliable transformations | Multiple steps, use of hazardous reagents (NBS). |
| Directed Ortho-Metalation | Excellent regioselectivity. | Requires cryogenic conditions, organolithium reagents, protection. |
| Reductive Amination of Phthalaldehyde | High atom economy, potentially fewer steps. | Poor chemoselectivity between two aldehyde groups. |
Reactivity Profiles and Transformational Chemistry of 2 Diisobutylamino Methyl Benzaldehyde
Reactions Involving the Benzaldehyde (B42025) Functionality
The aldehyde group in 2-((diisobutylamino)methyl)benzaldehyde is a primary site for a variety of chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the aldehyde itself can undergo both oxidation and reduction.
Nucleophilic Additions and Condensations
The carbonyl carbon of the benzaldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. A classic example is the Grignard reaction, where organometallic reagents such as Grignard reagents or organolithium compounds add to the carbonyl group to form secondary alcohols. For instance, the reaction with a Grignard reagent (R-MgX) would yield a secondary alcohol.
Another important class of reactions is condensation reactions. The benzaldehyde functionality can react with amines to form imines (Schiff bases) or with stabilized carbanions in reactions like the aldol (B89426) or Knoevenagel condensations. The intramolecular proximity of the tertiary amine can potentially influence the stereochemical outcome of these reactions.
| Reaction Type | Reagent | Product Type |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Organolithium Addition | R-Li | Secondary Alcohol |
| Imine Formation | R-NH2 | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated Compound |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group of this compound can be easily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O) in the Tollens' test. The product of this oxidation is 2-((diisobutylamino)methyl)benzoic acid.
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 2-((diisobutylamino)methyl)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be employed.
| Transformation | Reagent | Product |
| Oxidation | KMnO4, Jones Reagent, Ag2O | 2-((Diisobutylamino)methyl)benzoic acid |
| Reduction | NaBH4, LiAlH4, H2/Pd-C | 2-((Diisobutylamino)methyl)benzyl alcohol |
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions, which convert the carbonyl group into a carbon-carbon double bond, are readily applicable to this compound. The Wittig reaction, utilizing a phosphorus ylide (a Wittig reagent), can be used to introduce a wide variety of substituents. The geometry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using a phosphonate (B1237965) carbanion, is another powerful tool for olefination. The HWE reaction often provides better control over the stereochemistry of the newly formed double bond, typically favoring the (E)-isomer.
Reactions Involving the Tertiary Amine Functionality
The diisobutylamino group is a tertiary amine, which possesses a lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom nucleophilic and basic, allowing it to participate in a range of chemical reactions.
N-Alkylation and Quaternization Studies
The tertiary amine can act as a nucleophile and react with alkyl halides in an N-alkylation reaction. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge. The product of such a reaction with an alkyl halide (R-X) would be a 2-formyl-N,N-diisobutyl-N-alkylbenzenaminium halide. These quaternary ammonium salts can have applications as phase-transfer catalysts or as ionic liquids.
Amine-Directed Transformations
The tertiary amine group can play a crucial role in directing transformations at other positions on the aromatic ring. The nitrogen atom can coordinate to a metal catalyst, directing a C-H activation or functionalization reaction to the ortho-position of the amine. While the current molecule already has a substituent at one ortho position (the benzaldehyde group), the other ortho position (C6) could potentially be a site for directed functionalization. This strategy is a powerful tool in modern organic synthesis for the efficient construction of complex molecules.
Intermolecular and Intramolecular Cyclization Reactions
The structure of this compound, featuring an aldehyde and a tertiary amine tethered by a methylene bridge to an aromatic ring, makes it a candidate for various cyclization reactions to form heterocyclic structures. While specific studies on this exact molecule are limited, its reactivity can be inferred from well-established reactions of analogous ortho-substituted benzaldehydes and benzylamines.
One of the most relevant transformations for related structures is the Pictet-Spengler reaction . wikipedia.orgnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu Although the target compound is not a β-arylethylamine, analogous intramolecular cyclizations can be envisioned. For instance, in the presence of an acid catalyst, the aldehyde group could be protonated, enhancing its electrophilicity and facilitating an intramolecular attack by the diisobutylamino group. However, the formation of a four-membered ring in this manner would be energetically unfavorable.
A more plausible intramolecular pathway would involve the reaction of the amine with the aldehyde to form an iminium ion, which is a key intermediate in the Pictet-Spengler reaction. nih.govnrochemistry.com This iminium ion could then be susceptible to intramolecular attack, although the direct cyclization onto the benzene (B151609) ring without a sufficiently activating group is challenging.
Intermolecularly, this compound can potentially react with other nucleophiles in cyclization cascades. For example, in a reaction analogous to the synthesis of isoindolinones from 2-carboxybenzaldehyde (B143210) and amines, the aldehyde group can react with a primary amine to form an imine, which could then undergo further transformations. organic-chemistry.org The diisobutylamino group would act as a bulky, electron-donating substituent influencing the reactivity of the aldehyde and the stability of any intermediates.
Another potential intramolecular reaction involves the formation of isoindolinone derivatives. While the starting material lacks a carboxylic acid group, oxidative conditions could potentially convert the aldehyde to a carboxylic acid in situ, which could then undergo intramolecular cyclization with the aminomethyl group. The synthesis of isoindolinones is a significant area of research, with various methods developed from different precursors. organic-chemistry.orgresearchgate.net
The following table summarizes potential cyclization reactions based on analogous systems.
| Reaction Type | Reactant(s) | Potential Product | Conditions |
| Intramolecular Cyclization (Hypothetical) | This compound | Substituted Isoindoline | Acid Catalyst |
| Intermolecular Condensation-Cyclization | This compound + Primary Amine | Substituted Isoindolinone Precursor | Dehydrating Agent |
| Pictet-Spengler Type Reaction (Analogous) | β-arylethylamine + Aldehyde | Tetrahydroisoquinoline | Acid Catalyst |
Reactivity Under Varied Reaction Conditions: Solvent, Temperature, and pH Effects
The reactivity of this compound and the pathways of its transformations are highly dependent on the reaction conditions.
Solvent Effects: The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. In polar protic solvents, the aldehyde group can be solvated through hydrogen bonding, potentially affecting its reactivity. For Pictet-Spengler type reactions, both protic and aprotic solvents have been used, with aprotic media sometimes providing superior yields. wikipedia.org The solubility of the reactants and intermediates is also a critical factor, and the bulky diisobutyl groups suggest good solubility in less polar organic solvents.
Temperature Effects: Temperature plays a crucial role in overcoming the activation energy of reactions. For many cyclization reactions, including the Pictet-Spengler reaction, heating is often required to drive the reaction to completion. wikipedia.org However, elevated temperatures can also lead to side reactions or decomposition. The thermal stability of the starting material and any intermediates is therefore a key consideration. In some cases, thermal conditions can promote different cyclization pathways compared to reactions carried out at lower temperatures or under basic conditions. x-mol.com
pH Effects: The pH of the reaction medium is a critical parameter due to the presence of the basic diisobutylamino group and the pH-sensitive aldehyde.
Acidic Conditions: In an acidic medium, the tertiary amine will be protonated to form an ammonium salt. This would inhibit its nucleophilicity and prevent it from participating in reactions where it needs to act as a nucleophile. However, acid catalysis is often essential for activating the aldehyde group towards nucleophilic attack, for instance, by protonating the carbonyl oxygen. depaul.edu The formation of an iminium ion, a key intermediate in the Pictet-Spengler reaction, is also favored under acidic conditions. wikipedia.orgnrochemistry.com
Basic Conditions: Under basic conditions, the amine remains in its neutral, nucleophilic form. This would favor reactions where the amine attacks an electrophilic center. However, the aldehyde group can undergo side reactions in the presence of a strong base, such as the Cannizzaro reaction if no alpha-hydrogens are present, or aldol-type condensations if they are.
Neutral Conditions: Under neutral pH, the reactivity will depend on the inherent nucleophilicity of the amine and the electrophilicity of the aldehyde. Some reactions may proceed without the need for an acid or base catalyst, although they might be slower.
The following table outlines the expected effects of varied reaction conditions on the reactivity of this compound.
| Condition | Effect on Diisobutylamino Group | Effect on Benzaldehyde Group | Potential Reaction Favored |
| Acidic pH | Protonated, non-nucleophilic | Activated towards nucleophilic attack | Iminium ion formation, Pictet-Spengler type cyclization |
| Basic pH | Neutral, nucleophilic | Susceptible to base-catalyzed side reactions | Reactions initiated by nucleophilic attack of the amine |
| High Temperature | Increased reaction rates | Potential for dehydration and aromatization | Cyclization and condensation reactions |
| Polar Protic Solvents | Solvation | Hydrogen bonding, potential rate influence | Reactions involving polar intermediates |
| Aprotic Solvents | Less solvated | Reactivity may be enhanced | Can favor certain cyclization pathways |
2 Diisobutylamino Methyl Benzaldehyde As a Ligand in Metal Catalyzed Processes
Design Principles for Ligand Development Based on 2-((Diisobutylamino)methyl)benzaldehyde
The molecular architecture of this compound offers several strategic points for modification to tailor its properties as a ligand. The fundamental design principle revolves around its potential to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the diisobutylamino group and the oxygen of the benzaldehyde (B42025) group. This N,O-coordination motif is a common feature in many successful ligands for catalysis.
Key design considerations include:
Steric Hindrance: The bulky diisobutyl groups on the nitrogen atom introduce significant steric hindrance around the metal center. This steric bulk can be advantageous in several ways. It can influence the coordination number of the metal, promote the formation of specific isomers, and play a critical role in controlling stereoselectivity in catalytic reactions. By creating a crowded chiral environment, these bulky substituents can effectively shield one face of the substrate, leading to high enantioselectivity.
Electronic Effects: The electronic properties of the ligand can be tuned by introducing substituents on the phenyl ring. Electron-donating groups would increase the electron density on the metal center, potentially enhancing its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, electron-withdrawing groups would make the metal more electrophilic, which could be beneficial for reactions involving nucleophilic attack on a coordinated substrate.
Chirality: For applications in asymmetric catalysis, chirality must be introduced into the ligand structure. While this compound itself is achiral, it can be readily converted into a chiral ligand. This can be achieved through several strategies:
Modification of the Amine: Replacing one of the isobutyl groups with a different alkyl or aryl group would render the nitrogen atom a stereocenter.
Derivatization of the Aldehyde: The aldehyde group is a versatile functional group that can be reacted with chiral amines or alcohols to form chiral imines or acetals, respectively. These new chiral centers can then influence the stereochemical outcome of a catalyzed reaction. For instance, condensation with a chiral primary amine would yield a chiral Schiff base ligand. biointerfaceresearch.com
Hemilability: The N,O-bidentate nature of ligands derived from this scaffold suggests potential hemilabile behavior. academie-sciences.fr Hemilability refers to the ability of one of the coordinating atoms (in this case, likely the weaker oxygen donor of the aldehyde or a derived imine) to reversibly dissociate from the metal center. academie-sciences.fr This dissociation creates a vacant coordination site, which is often a prerequisite for substrate binding and catalytic turnover. academie-sciences.fr The strength of the M-O bond can be modulated by the electronic nature of the aromatic ring and the steric environment around the metal.
The modular nature of this scaffold, allowing for independent tuning of steric, electronic, and chiral elements, makes it a promising platform for the rational design of new ligands for a variety of metal-catalyzed transformations.
Coordination Chemistry with Transition Metals
The ability of this compound and its derivatives to form stable complexes with transition metals is fundamental to their potential application in catalysis. The coordination chemistry of these ligands is expected to be rich and varied, depending on the metal center, its oxidation state, and the other ligands present in the coordination sphere.
Metal complexes of ligands derived from this compound can be synthesized through several standard organometallic routes. The most direct method involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or a metal complex with labile ligands (e.g., acetonitrile (B52724) or cyclooctadiene).
For example, a Schiff base derivative, formed by the condensation of this compound with a primary amine, could be reacted with a metal salt like copper(II) chloride or palladium(II) acetate (B1210297). The synthesis would typically be carried out in an appropriate solvent, and the resulting complex could be isolated by precipitation or crystallization.
The general synthetic approach for a Schiff base complex can be outlined as follows:
Ligand Synthesis: Condensation of this compound with a primary amine (R-NH₂) to form the corresponding imine ligand.
Complexation: Reaction of the imine ligand with a metal salt (e.g., MCl₂) in a suitable solvent (e.g., ethanol, THF). Ligand + MCl₂ → [M(Ligand)Cl₂]
The characterization of these newly synthesized complexes would rely on a suite of analytical techniques:
Elemental Analysis: To confirm the empirical formula of the complex.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal. A shift in the C=N stretching frequency of a Schiff base ligand upon coordination is a key diagnostic indicator.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide detailed structural information.
X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Spectroscopic and structural analyses are crucial for understanding the nature of the interaction between the ligand and the metal.
Spectroscopic Analysis:
IR Spectroscopy: The coordination of the diisobutylamino nitrogen to the metal center would be expected to cause a shift in the C-N stretching vibrations. Similarly, if the aldehyde oxygen is coordinated, a shift in the C=O stretching frequency to a lower wavenumber would be observed due to the weakening of the carbonyl bond. For Schiff base derivatives, a shift in the ν(C=N) band upon complexation provides clear evidence of coordination through the imine nitrogen. mdpi.com
UV-Vis Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. mdpi.com These spectra are highly sensitive to the coordination environment and geometry of the metal ion. mdpi.com
NMR Spectroscopy: In diamagnetic complexes, the chemical shifts of the protons and carbons near the coordination sites will be affected. For instance, the protons of the methylene (B1212753) group adjacent to the nitrogen and the aromatic protons would show downfield shifts upon coordination. For paramagnetic complexes, NMR spectra can be broad, but can still provide valuable information about the magnetic properties and structure of the complex. mdpi.com
Structural Analysis:
X-ray crystallography would provide definitive proof of the ligand's coordination mode. It is anticipated that ligands derived from this compound would form five-membered chelate rings with the metal center through the N,O-bidentate coordination. The geometry around the metal center (e.g., square planar, tetrahedral, or octahedral) would be determined by the nature of the metal, its oxidation state, and the number and type of other ligands. mdpi.com For instance, a copper(II) complex with a bidentate Schiff base ligand and two chloride ions might adopt a distorted tetrahedral or square planar geometry.
The table below summarizes the expected spectroscopic changes upon coordination of a hypothetical Schiff base ligand derived from this compound.
| Spectroscopic Technique | Functional Group | Expected Change Upon Coordination |
| IR Spectroscopy | C=N (Imine) | Shift to lower frequency |
| C-N (Amine) | Shift in stretching vibration | |
| NMR Spectroscopy (for diamagnetic complexes) | -CH₂-N (Methylene) | Downfield shift |
| Aromatic Protons | Downfield shift | |
| UV-Vis Spectroscopy | Metal d-orbitals | Appearance of d-d transition bands |
| Ligand/Metal Orbitals | Appearance of charge-transfer bands |
Application in Asymmetric Catalysis
The true potential of ligands derived from this compound lies in their application in asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral product preferentially. The steric bulk of the diisobutylamino group, combined with the potential for introducing other chiral elements, makes this scaffold a promising candidate for creating highly effective chiral catalysts.
Chiral ligands derived from this scaffold could be employed in a variety of important enantioselective transformations. Based on the N,O-bidentate nature of these ligands, they would be particularly well-suited for reactions catalyzed by late transition metals such as palladium, copper, and rhodium.
Potential applications include:
Asymmetric Henry (Nitroaldol) Reaction: Copper complexes of chiral amino alcohol ligands are known to be effective catalysts for the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde. mdpi.commdpi.com A chiral ligand derived from this compound by, for example, reduction of the aldehyde to an alcohol and introduction of another chiral center, could form an active copper catalyst for this transformation. The bulky diisobutyl groups would help to create a well-defined chiral pocket around the metal center, influencing the facial selectivity of the nucleophilic attack.
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of chiral C-C and C-heteroatom bonds. Chiral N,P-ligands and N,N-ligands are commonly used in this reaction. A chiral phosphine-imine ligand, synthesized by reacting the aldehyde with a chiral amino phosphine, could be a viable ligand for this transformation.
Asymmetric Hydroacylation: Rhodium-catalyzed hydroacylation, the addition of an aldehyde C-H bond across a double or triple bond, is another potential application. nih.gov The N,O-ligation of a ligand derived from this compound could stabilize the rhodium center and, if the ligand is chiral, induce enantioselectivity.
The table below presents hypothetical results for an asymmetric Henry reaction catalyzed by a copper complex of a chiral ligand derived from this compound, based on literature for analogous systems. mdpi.commdpi.com
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 92 | 85 |
| 2 | 4-Nitrobenzaldehyde | 95 | 90 |
| 3 | 2-Naphthaldehyde | 88 | 82 |
| 4 | Cyclohexanecarboxaldehyde | 75 | 78 |
The mechanism of chiral induction is the process by which the chirality of the ligand is transferred to the product of the reaction. For ligands derived from this compound, chiral induction would arise from the specific three-dimensional arrangement of the ligand around the metal center, which in turn dictates the preferred pathway for the substrate.
The key factors influencing chiral induction would be:
Steric Repulsion: The bulky diisobutyl groups would create a sterically congested environment. The substrate would preferentially bind to the metal center in an orientation that minimizes steric clashes with these groups. This steric control is a common strategy for achieving high enantioselectivity.
Conformational Rigidity: The formation of a five-membered chelate ring with the metal center would impart a degree of rigidity to the catalyst. A more rigid catalyst generally leads to better chiral induction as it reduces the number of possible transition states.
Electronic Interactions: Attractive or repulsive electronic interactions between the ligand and the substrate, such as π-π stacking or electrostatic interactions, can also play a role in orienting the substrate and influencing the stereochemical outcome.
In a hypothetical asymmetric Henry reaction catalyzed by a copper complex, the chiral ligand would form a chiral Lewis acid catalyst. The aldehyde substrate would coordinate to the copper center, and the chiral environment created by the ligand would favor the attack of the nitronate nucleophile on one of the two prochiral faces of the aldehyde, leading to the formation of one enantiomer of the β-nitro alcohol in excess. The principles of chiral induction have been explored in various systems, and it is the interplay of steric and electronic factors that ultimately determines the stereochemical outcome of the reaction. nih.govuni-muenchen.de
Ligand Tuning Strategies for Enhanced Catalytic Performance
The efficacy of a metal-catalyzed reaction is profoundly influenced by the molecular architecture of the ligands coordinated to the metal center. In the case of this compound, its role as a bidentate ligand, coordinating through the nitrogen of the amino group and the oxygen of the aldehyde, allows for significant modulation of the catalyst's properties. Ligand tuning, the strategic modification of the ligand structure, is a powerful tool to optimize catalytic activity, selectivity, and stability. These modifications can be broadly categorized into adjustments of steric and electronic properties.
The steric environment around the metal center is a critical determinant of catalytic performance. For this compound, the bulky diisobutylamino group already imposes significant steric hindrance. This can be advantageous in certain reactions by creating a specific pocket around the active site, thereby controlling the approach of substrates and influencing stereoselectivity. nih.gov Further tuning of steric bulk can be achieved by replacing the diisobutyl groups with either smaller or larger alkyl substituents. For instance, substituting the diisobutyl groups with less bulky diethyl or dimethyl groups would reduce steric congestion, potentially increasing reaction rates by allowing for faster substrate association and product dissociation. Conversely, introducing even bulkier groups could enhance enantioselectivity in asymmetric catalysis by creating a more defined and restrictive chiral environment.
Electronic effects, which involve the modulation of the electron density at the metal center, are equally crucial for catalytic activity. The electron-donating nature of the diisobutylamino group in this compound increases the electron density on the coordinated metal. This can enhance the catalytic activity in reactions that benefit from an electron-rich metal center, such as certain cross-coupling reactions. The electronic properties of the ligand can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzaldehyde moiety. For example, the introduction of an electron-donating methoxy (B1213986) group in the para position would further increase the electron density at the metal, while an electron-withdrawing nitro group in the same position would have the opposite effect. nih.gov This fine-tuning allows for the optimization of the catalyst for a specific reaction mechanism. rsc.org
A systematic study of substituent effects on related salicylaldimine ligands in aluminum-catalyzed polymerization of lactide revealed that electron-withdrawing groups on the phenoxy donor enhanced the activity of the aluminum center, likely due to increased metal electrophilicity. nih.gov Conversely, studies on β-diketiminate ligands have demonstrated that the installation of either electron-withdrawing or electron-donating groups can be used to precisely tune the electron density on the coordinated metal. rsc.org These principles are directly applicable to the tuning of this compound-type ligands.
Below is a table illustrating potential ligand tuning strategies for this compound and their expected impact on catalytic performance.
| Modification Site | Substituent | Expected Steric Effect | Expected Electronic Effect | Potential Impact on Catalysis |
| Amino Group | Methyl | Reduced | Slightly less donating | Increased reaction rates, potentially lower selectivity |
| Amino Group | tert-Butyl | Increased | Slightly more donating | Enhanced stereoselectivity, potentially lower rates |
| Phenyl Ring (para) | Methoxy (-OCH₃) | Minimal | Electron-donating | Increased electron density on metal, may favor oxidative addition |
| Phenyl Ring (para) | Nitro (-NO₂) | Minimal | Electron-withdrawing | Decreased electron density on metal, may favor reductive elimination |
Immobilization Techniques for Heterogeneous Catalysis
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilization of homogeneous catalysts onto solid supports combines the advantages of both homogeneous and heterogeneous catalysis, facilitating catalyst recovery and reuse, and enabling their use in continuous flow reactors. d-nb.info Several strategies can be employed to immobilize metal complexes of this compound.
One common approach is the covalent attachment of the ligand to a solid support prior to metal coordination. The benzaldehyde moiety of the ligand can be chemically modified to introduce a functional group suitable for grafting onto a support material like silica, alumina, or a polymer resin. For example, the phenyl ring could be functionalized with a vinyl group for subsequent polymerization, or a chloromethyl group for nucleophilic substitution with surface hydroxyl groups of silica. Once the ligand is anchored, the metal complex is formed by reacting the supported ligand with a suitable metal precursor.
Another strategy involves the synthesis of the complete metal complex of this compound, followed by its immobilization. This can be achieved through non-covalent interactions, such as physisorption, where the complex is adsorbed onto the surface of the support. However, this method can suffer from leaching of the catalyst into the reaction medium. A more robust approach is encapsulation of the pre-formed complex within the pores of a porous material like a metal-organic framework (MOF) or a zeolite. This "ship-in-a-bottle" approach physically traps the catalyst, preventing its leaching while still allowing access for substrates.
The choice of support material is also critical. Supports with high surface area and controlled porosity are generally preferred to maximize catalyst loading and accessibility of active sites. The surface chemistry of the support can also influence the catalytic activity. For instance, the acidic or basic nature of the support can play a cooperative role in the catalytic cycle. Research on supported metal complexes has shown that the support can be considered a "macroligand," influencing the electronic properties and stability of the catalyst. rsc.org
The table below summarizes various immobilization techniques applicable to this compound-based catalysts.
| Immobilization Strategy | Description | Support Material Examples | Advantages | Disadvantages |
| Covalent Attachment of Ligand | The ligand is first chemically bonded to the support, followed by metalation. | Silica, Alumina, Polystyrene | Strong catalyst-support interaction, minimal leaching. | Synthesis can be complex, potential for altered catalytic activity. |
| Encapsulation of Complex | The pre-formed metal complex is physically entrapped within the pores of a support. | Metal-Organic Frameworks (MOFs), Zeolites | Good catalyst stability, prevents leaching. | Diffusion limitations for bulky substrates, potential for pore blocking. |
| Non-covalent Adsorption | The metal complex is adsorbed onto the support surface via weaker interactions. | Activated Carbon, Clays | Simple preparation. | Prone to catalyst leaching, lower thermal stability. |
| Functionalized Polymer Support | The ligand is copolymerized with other monomers to form a catalytically active polymer. | Polystyrene-divinylbenzene | High catalyst loading, tunable polymer properties. | Potential for swelling or shrinking in different solvents. |
The development of these heterogeneous catalysts based on this compound holds significant promise for creating more sustainable and efficient chemical processes.
Role of 2 Diisobutylamino Methyl Benzaldehyde As a Directing Group in C H Functionalization
Principles of C-H Activation Directed by Internal Amine Groups
The use of internal, or "native," functional groups as directing moieties is a highly attractive strategy in C-H activation as it often circumvents the need for the installation and subsequent removal of an external directing group. nih.govrsc.org Internal amine groups, such as the tertiary amine in 2-((diisobutylamino)methyl)benzaldehyde, are classic examples of effective directing groups. nih.gov
The underlying principle involves the coordination of the Lewis basic nitrogen atom of the amine to a transition metal center. This coordination event brings the metal catalyst into close spatial proximity to the C-H bonds of the substrate. In the case of this compound, this pre-coordination would favor the formation of a five-membered cyclometalated intermediate through the activation of the ortho-C-H bond of the benzaldehyde (B42025) ring. This directed cyclometalation is a crucial step, converting a relatively non-reactive C-H bond into a more reactive metal-carbon bond, which can then participate in a variety of coupling reactions. snnu.edu.cn
Alternatively, the aldehyde functionality can react in situ with a primary amine to form a transient imine directing group. This transient strategy has been widely employed for the ortho-functionalization of benzaldehydes. nih.govresearchgate.netresearchgate.net The imine nitrogen serves as the coordinating atom, directing the metal catalyst to the ortho-C-H bond. While this compound possesses a pre-installed directing group, the principles of C-H activation via imine formation are highly relevant to the broader context of benzaldehyde functionalization.
Ortho-C-H Functionalization of the Benzaldehyde Core
The strategic placement of the diisobutylaminomethyl group at the 2-position of benzaldehyde makes it an ideal candidate for directing functionalization to the ortho position (C6) of the aromatic ring. Various transition metals are known to catalyze such transformations.
Palladium-Catalyzed C-H Activation Pathways
Palladium is one of the most extensively used metals for directing group-assisted C-H functionalization. acs.orgnih.gov In the context of benzaldehyde derivatives, palladium(II) catalysts are highly effective. For a substrate like this compound, a typical catalytic cycle would commence with the coordination of the tertiary amine to a Pd(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂). This would be followed by the cleavage of the ortho-C-H bond to form a stable five-membered palladacycle. This key intermediate can then undergo various transformations, such as oxidative addition with an aryl halide, followed by reductive elimination to yield the ortho-arylated product. acs.org
A diverse range of functionalizations have been achieved on benzaldehyde substrates using transient directing groups, which provide a strong indication of the potential reactivity of a pre-installed directing group like the one in this compound. These include arylations, halogenations, and amidations. nih.govacs.org More recently, Pd-catalyzed ortho-C–H alkoxycarbonylation and hydroxylation of benzaldehydes have been developed using transient directing groups, further expanding the synthetic utility of this approach. acs.orgacs.org
Rhodium- and Ruthenium-Catalyzed C-H Functionalization
Rhodium(III) and Ruthenium(II) catalysts are also powerful tools for C-H functionalization and often exhibit complementary reactivity to palladium. snnu.edu.cnnih.govacs.org Rhodium(III) catalysts, typically used as complexes like [Cp*RhCl₂]₂, are known to catalyze the coupling of arenes bearing directing groups with unsaturated partners such as alkenes and alkynes. snnu.edu.cnnih.gov For a substrate like this compound, a rhodium-catalyzed reaction with an alkyne could lead to the formation of an isoquinolinone derivative after cyclization and subsequent transformations.
Ruthenium(II) catalysts, for instance [Ru(p-cymene)Cl₂]₂, are particularly effective for the arylation of sterically demanding ketones and could be expected to facilitate similar transformations on benzaldehyde derivatives. rsc.org Ruthenium-catalyzed reactions often proceed under different conditions and may offer advantages in terms of cost and functional group tolerance. acs.org
Mechanistic Insights into Directing Group Assisted C-H Activation
The mechanism of C-H activation directed by an internal amine group, such as in this compound, is generally believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. In this mechanism, the coordination of the amine's nitrogen atom to the metal center is the initial step. This brings the catalyst into the vicinity of the ortho-C-H bond.
The C-H bond cleavage itself is thought to occur in a single step where the metal accepts the hydrogen and forms a bond with the carbon, often with the assistance of a base (either external or an anionic ligand on the metal, like acetate). This forms a stable cyclometalated intermediate. For this compound, this would be a five-membered ring, which is thermodynamically and kinetically favorable.
Once the cyclometalated intermediate is formed, the subsequent functionalization depends on the coupling partner and the metal catalyst. For example, in a Pd-catalyzed arylation with an aryl iodide (Ar-I), the palladacycle undergoes oxidative addition to form a Pd(IV) intermediate. This is followed by reductive elimination of the desired biaryl product, which regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
In the case of transient directing groups formed from benzaldehydes and anilines, a similar mechanism is proposed. The in situ generated imine directs the palladium catalyst to the ortho position, leading to the formation of a palladacycle, which then engages in the coupling reaction. acs.org
Scope and Limitations in Diverse Substrate Systems
While specific data for this compound is not available, the scope and limitations of related systems provide valuable insights. The electronic nature of the benzaldehyde ring can significantly influence the reaction efficiency. Electron-rich benzaldehydes are often more reactive towards C-H activation. Conversely, substrates with strong electron-withdrawing groups may be less reactive.
The steric environment around the aldehyde and the directing group is also crucial. The bulky diisobutyl groups on the amine in this compound could potentially influence the approach of the coupling partner and the efficiency of the reductive elimination step.
The tables below summarize the scope of functionalization for benzaldehyde derivatives using analogous transient directing group strategies, which highlight the potential transformations applicable to substrates like this compound.
Table 1: Palladium-Catalyzed Ortho-Arylation of Benzaldehydes using a Transient Directing Group Reaction conditions typically involve a Pd(II) catalyst, an amino acid or aniline (B41778) derivative as the transient directing group, a base, and an aryl halide coupling partner.
| Benzaldehyde Substrate | Aryl Halide | Transient Directing Group | Product | Yield (%) | Reference |
| Benzaldehyde | 4-Iodotoluene | t-Butylamine | 2-Formyl-4'-methylbiphenyl | 85 | nih.govacs.org |
| 4-Methoxybenzaldehyde | 1-Iodo-4-fluorobenzene | Aniline | 2-Formyl-4'-fluoro-5-methoxybiphenyl | 78 | nih.govacs.org |
| 4-(Trifluoromethyl)benzaldehyde | Iodobenzene | t-Butylamine | 2-Formyl-5-(trifluoromethyl)biphenyl | 65 | nih.govacs.org |
| 2-Naphthaldehyde | 4-Iodoanisole | Aniline | 1-(4-Methoxyphenyl)-2-naphthaldehyde | 72 | nih.govacs.org |
This table is a representative summary based on analogous systems and does not represent data for this compound.
Table 2: Palladium-Catalyzed Ortho-Halogenation of Benzaldehydes using a Transient Directing Group Reaction conditions typically involve a Pd(II) catalyst, an amino acid as the transient directing group, and a halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide).
| Benzaldehyde Substrate | Halogen Source | Transient Directing Group | Product | Yield (%) | Reference |
| Benzaldehyde | N-Bromosuccinimide | Glycine | 2-Bromobenzaldehyde | 82 | nih.govacs.org |
| 4-Methylbenzaldehyde | N-Chlorosuccinimide | Alanine | 2-Chloro-4-methylbenzaldehyde | 75 | nih.govacs.org |
| 3-Methoxybenzaldehyde | N-Bromosuccinimide | Glycine | 2-Bromo-3-methoxybenzaldehyde | 79 | nih.govacs.org |
This table is a representative summary based on analogous systems and does not represent data for this compound.
Regioselectivity and Stereoselectivity in C-H Functionalization Strategies
For substrates like this compound, regioselectivity is primarily controlled by the directing group. The formation of a stable five-membered cyclometalated intermediate strongly favors functionalization at the ortho C-H bond over the meta or para positions. rsc.org In cases where the two ortho positions are inequivalent, selectivity is often governed by steric factors. The less sterically hindered ortho position is typically favored for functionalization. nih.gov
In transient directing group systems, the choice of the amine component can also influence regioselectivity. For instance, bulky amines can enhance selectivity for the less hindered ortho position.
Stereoselectivity becomes a consideration when the C-H functionalization creates a new stereocenter, or in cases of atroposelective synthesis of biaryls. The development of chiral directing groups or the use of chiral ligands in conjunction with the directing group are common strategies to induce enantioselectivity. While the diisobutylamino group in the target compound is achiral, the principles of asymmetric C-H activation are a major area of research and could potentially be applied to related systems. nih.gov
Mechanistic Investigations and Kinetic Studies
Elucidation of Reaction Mechanisms via Spectroscopic Techniques
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for tracking the transformation of reactants into products and identifying transient species. For 2-((diisobutylamino)methyl)benzaldehyde, in situ NMR studies could potentially monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to reaction intermediates and products. Changes in the IR spectrum, particularly in the carbonyl and C-N stretching regions, would also provide evidence for chemical transformations.
However, a search of the available literature did not yield any studies that have applied these techniques to elucidate reaction mechanisms involving this specific compound.
Kinetic Rate Laws and Activation Parameters Determination
Kinetic studies are fundamental to understanding how reaction conditions influence the speed of a reaction. By systematically varying the concentrations of reactants and catalysts, a rate law can be determined, which mathematically describes the reaction's dependency on these concentrations. From temperature-dependent kinetic data, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius or Eyring equations. These parameters provide insight into the energy requirements and the molecular orderliness of the transition state.
No published kinetic data or determined rate laws for reactions involving this compound could be located.
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms throughout a reaction. For instance, by replacing the aldehyde hydrogen with its isotope, deuterium (B1214612) (in this compound-d1), one could determine whether this specific C-H bond is broken in the rate-determining step of a reaction by observing a kinetic isotope effect. Similarly, labeling the nitrogen or specific carbons could clarify bond-forming and bond-breaking events.
There are no records of isotopic labeling studies having been performed on this compound to probe its reaction pathways.
Identification of Key Intermediates in Catalytic Cycles
No studies identifying or proposing key intermediates in catalytic cycles involving this compound are currently available.
Hammett Plots and Linear Free Energy Relationships
Hammett plots are a valuable tool in physical organic chemistry for studying the effect of substituents on the reactivity of aromatic compounds. By synthesizing a series of derivatives of this compound with different substituents on the benzene (B151609) ring and measuring their reaction rates, a Hammett plot could be constructed. The slope of this plot (the reaction constant, ρ) would provide information about the charge development in the transition state of the rate-determining step.
To construct a Hammett plot, rate data for a series of related compounds is necessary. As no kinetic studies for the parent compound have been published, no such analysis for its derivatives has been performed.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. For 2-((diisobutylamino)methyl)benzaldehyde, these calculations would begin with geometry optimization to find the lowest energy arrangement of its atoms.
The primary conformational flexibility in this molecule arises from the rotation around several key single bonds: the bond connecting the benzyl (B1604629) group to the aldehyde, the bond between the benzyl group and the nitrogen atom, and the bonds within the diisobutyl groups. The interplay of steric hindrance from the bulky diisobutyl groups and the electronic effects of the aldehyde and amino groups would dictate the preferred conformation.
In studies of substituted benzaldehydes, geometry optimization is often performed using semi-empirical methods like PM3 or more robust Density Functional Theory (DFT) methods. researchgate.net For instance, in a study of 50 substituted benzaldehydes, geometries were optimized at the semi-empirical PM3 level to calculate various electronic and steric descriptors. researchgate.net For this compound, a similar approach would likely reveal a non-planar arrangement, with the diisobutylamino group positioned to minimize steric clash with the ortho-aldehyde group. The aldehyde group itself may be slightly twisted out of the plane of the benzene (B151609) ring.
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), would provide insights into its chemical behavior. nih.govcanterbury.ac.uk
Studies on substituted benzaldehydes have shown that the nature and position of substituents significantly influence the reactivity of the aldehyde group and the aromatic ring. nih.govcanterbury.ac.ukresearchgate.net The diisobutylaminomethyl group at the ortho position is an electron-donating group, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. This would affect the electrophilicity of the carbonyl carbon in the aldehyde group.
Table 1: Representative Global Reactivity Descriptors for a Substituted Benzaldehyde (B42025) (4-hydroxy-benzaldehyde) Calculated using DFT/B3LYP/6-31G(d,p) (Note: This table is illustrative and based on a related compound due to the lack of direct data for this compound)
| Descriptor | Value |
| HOMO Energy | -6.21 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.32 eV |
| Electronegativity (χ) | 4.05 eV |
| Global Hardness (η) | 2.16 eV |
| Global Softness (S) | 0.46 eV⁻¹ |
| Electrophilicity Index (ω) | 3.79 eV |
Data sourced from a study on 4-hydroxy-benzaldehyde. mdpi.com
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. For this compound, these calculations would help in assigning the complex proton and carbon signals, especially within the diisobutyl groups and the substituted aromatic ring. Studies on substituted benzaldehydes have demonstrated that computational predictions can achieve reasonable accuracy, although deviations can occur, particularly in cases of strong intramolecular interactions like hydrogen bonding. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This would allow for the assignment of characteristic absorption bands, such as the C=O stretch of the aldehyde, the C-N stretch of the amine, and the various C-H and aromatic C=C stretching and bending modes. For example, in a related compound, N-benzylbenzamide, the C=O stretching band appears around 1645 cm⁻¹. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. mdpi.com For this compound, the calculations would likely predict transitions involving the π-electrons of the benzene ring and the n→π* transition of the carbonyl group. The position of the absorption maxima (λ_max) would be influenced by the electron-donating diisobutylaminomethyl substituent. In a study of 4-hydroxy-benzaldehyde, TD-DFT calculations predicted absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com
Reaction Energy Profiles and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with these transformations. For reactions involving this compound, such as its condensation with a nucleophile at the aldehyde group, DFT calculations would be employed.
A typical study would involve locating the geometries of the reactants, products, any intermediates, and the transition states that connect them on the potential energy surface. For instance, in the reaction of a substituted benzaldehyde with an amine to form a Schiff base, DFT studies have identified multiple transition states corresponding to the initial nucleophilic attack to form a hemiaminal, internal rearrangements, and the final dehydration step. nih.govcanterbury.ac.ukresearchgate.net The activation energies for each step would be calculated, allowing for the determination of the rate-limiting step of the reaction. The influence of the diisobutylamino group on the reaction profile could be assessed by comparing the calculated barriers to those of unsubstituted benzaldehyde.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations would be particularly useful for exploring the conformational landscape of the flexible diisobutyl groups and the aminomethyl side chain of this compound.
In an MD simulation, the molecule would be placed in a simulated environment, such as a box of solvent molecules, and the classical equations of motion would be solved for all atoms over a period of time. This would generate a trajectory of atomic positions, from which conformational preferences, dynamic behavior, and interactions with the solvent could be analyzed. rsc.org For example, MD simulations could reveal the distribution of dihedral angles for the key rotatable bonds, showing which conformations are most populated at a given temperature. Such simulations have been used to understand the flexibility of cofactor binding sites in enzymes and the adsorption of aromatic compounds on surfaces. rsc.orgnih.gov
Derivatization and Analog Development of 2 Diisobutylamino Methyl Benzaldehyde
Synthesis of Substituted 2-((Diisobutylamino)methyl)benzaldehyde Derivatives
The synthesis of substituted derivatives of this compound can be achieved through various established organic reactions. A primary method for introducing the aminomethyl group onto a substituted benzaldehyde (B42025) is the Mannich reaction. nih.govnih.govresearchgate.net This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, a substituted benzaldehyde), formaldehyde (B43269), and a secondary amine, such as diisobutylamine (B89472). nih.gov The reaction proceeds via the formation of an iminium ion from formaldehyde and the secondary amine, which then acts as an electrophile and reacts with the aromatic ring of the benzaldehyde.
Alternatively, derivatization can begin with a pre-functionalized aromatic precursor. For instance, a substituted toluene (B28343) can be halogenated at the benzylic position, followed by nucleophilic substitution with diisobutylamine to yield the corresponding aminomethyl derivative. The aldehyde functionality can then be introduced or unmasked from a protected form.
The introduction of various substituents onto the benzene (B151609) ring can be accomplished using standard electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to manage regioselectivity and prevent oxidation of the aldehyde group. nih.govnih.gov Halogenation, such as bromination or chlorination, can be carried out using the appropriate halogen in the presence of a Lewis acid catalyst. acs.org These substituted benzaldehydes can then be subjected to the Mannich reaction or other synthetic routes to install the diisobutylaminomethyl side chain.
Table 1: Synthetic Approaches for Substituted this compound Derivatives
| Reaction Type | Description | Key Reagents |
| Mannich Reaction | One-pot condensation to introduce the aminomethyl group. | Substituted benzaldehyde, formaldehyde, diisobutylamine |
| Nucleophilic Substitution | Reaction of a benzylic halide with diisobutylamine. | Substituted benzyl (B1604629) halide, diisobutylamine |
| Electrophilic Aromatic Substitution | Introduction of substituents onto the aromatic ring. | Nitrating agents, halogenating agents, etc. |
Modification of the Benzaldehyde Moiety for Enhanced Reactivity
The aldehyde functional group of this compound is a key site for chemical modification, allowing for the construction of more complex molecular architectures. A variety of classical organic reactions can be employed to transform the aldehyde into other functional groups, thereby enhancing its synthetic utility and potential for biological interactions.
One common modification is the extension of the carbon chain through olefination reactions. The Wittig reaction , for example, involves the reaction of the aldehyde with a phosphorus ylide to form an alkene. researchgate.netnih.govresearchgate.net This reaction is highly versatile, as the structure of the resulting alkene can be controlled by the choice of the ylide. Similarly, the Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govnih.govresearchgate.net This reaction is particularly useful for synthesizing derivatives with electron-withdrawing groups conjugated to the newly formed double bond.
The aldehyde can also be converted into other nitrogen-containing functionalities. Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. acs.orggoogle.comnih.gov This method allows for the introduction of a wide variety of amine substituents, expanding the chemical space of the derivatives. Furthermore, organometallic reagents such as Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can then be further functionalized. nih.gov
These modifications not only alter the chemical reactivity of the molecule but also significantly impact its steric and electronic properties, which is crucial for exploring structure-activity relationships.
Table 2: Reactions for Modifying the Benzaldehyde Moiety
| Reaction | Product Type | Key Reagents |
| Wittig Reaction | Alkene | Phosphorus ylide |
| Knoevenagel Condensation | α,β-Unsaturated compound | Active methylene compound, base |
| Reductive Amination | Amine | Primary/secondary amine, reducing agent |
| Organometallic Addition | Secondary alcohol | Grignard reagent, organolithium reagent |
Variation of the Amine Substituents for Steric and Electronic Tuning
The diisobutylamino group in this compound plays a critical role in defining the steric and electronic environment of the molecule. The bulky isobutyl groups create significant steric hindrance around the ortho position of the benzaldehyde ring, which can influence the molecule's conformation and its interactions with biological targets. By systematically varying the amine substituents, it is possible to fine-tune these properties for specific applications.
Replacing the diisobutylamino group with other dialkylamino groups of varying sizes, such as dimethylamino, diethylamino, or dicyclohexylamino, allows for a systematic investigation of steric effects. Smaller amine substituents would reduce steric bulk, potentially allowing for better access of reactants to the aldehyde or improved binding to a target protein. Conversely, larger or more rigid amine structures could be used to introduce specific conformational constraints.
Structure-Activity Relationships in Derived Compounds
The systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), which is a cornerstone of medicinal chemistry and drug design. By correlating changes in molecular structure with changes in biological activity, it is possible to identify key pharmacophoric features and optimize lead compounds.
Although specific SAR studies on this compound derivatives are not extensively reported in publicly available literature, general principles from related benzaldehyde derivatives can be extrapolated. For instance, studies on substituted benzaldehydes as enzyme inhibitors have shown that the nature and position of substituents on the aromatic ring can have a profound impact on inhibitory potency and selectivity. nih.govnih.govmdpi.com Electron-withdrawing or electron-donating groups can influence the electronic properties of the aldehyde, affecting its ability to form key interactions, such as hydrogen bonds or covalent bonds with enzyme active sites.
The ortho-aminomethyl group is a particularly interesting feature for SAR studies. Its steric bulk can influence the orientation of the molecule within a binding pocket, while the basic nitrogen can participate in ionic interactions. The distance and geometric relationship between the aldehyde and the amino group are critical and can be modulated through the synthesis of different isomers or by altering the linker between the amine and the aromatic ring.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies on analogous compound series have demonstrated the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers for biological activity. nih.gov Such computational approaches could be invaluable in guiding the rational design of novel this compound derivatives with desired biological profiles.
Design of Hybrid Molecular Architectures Incorporating the Core Scaffold
The this compound scaffold can serve as a building block for the design of hybrid molecular architectures. This approach involves covalently linking the core scaffold to other pharmacologically active moieties to create a single molecule with multiple biological activities or an improved pharmacokinetic profile.
The aldehyde functionality is a convenient handle for conjugation. For example, it can be reacted with a hydrazine-containing molecule to form a stable hydrazone linkage, or with an aminooxy-functionalized molecule to form an oxime. These linkages can be used to attach the this compound scaffold to other drug molecules, natural products, or targeting ligands.
The design of such hybrid molecules is a rational approach to polypharmacology, where a single drug is designed to interact with multiple targets implicated in a disease pathway. For instance, the this compound moiety could be combined with a known inhibitor of a particular enzyme, with the aim of creating a dual-action inhibitor with enhanced efficacy or a reduced propensity for drug resistance. While specific examples of hybrid molecules based on this exact scaffold are not widely documented, the principles of hybrid drug design are well-established and offer a promising avenue for future research and development. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Applications
The inherent functionalities of 2-((Diisobutylamino)methyl)benzaldehyde make it a compelling candidate for novel catalytic systems. The tertiary amine can act as a Lewis base or a directing group, while the aldehyde can participate in a variety of transformations.
Future research could focus on its use as an organocatalyst. For instance, the amine moiety could facilitate reactions through enamine or iminium ion intermediates, analogous to well-established proline-based catalysis. The steric hindrance provided by the diisobutyl groups could impart high levels of stereoselectivity in asymmetric transformations. Investigations into its efficacy in aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions would be a valuable starting point.
Furthermore, the compound could serve as a ligand for transition metal catalysis. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating with various metal centers. The specific steric and electronic properties conferred by the diisobutylaminomethyl group could lead to unique reactivity and selectivity in cross-coupling reactions, hydrogenations, and oxidations. A systematic study of its coordination chemistry with metals like palladium, rhodium, and iridium could unveil catalysts with novel properties. rsc.orgnih.gov
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy. The dual functionality of this compound makes it an ideal substrate for the design of new MCRs.
Researchers could explore its participation in established MCRs like the Ugi or Passerini reactions, where the aldehyde function is a key reactive partner. The amino group, while not directly participating in the main reaction, could influence the reaction outcome through intramolecular catalysis or by modifying the electronic properties of the benzaldehyde (B42025).
Moreover, novel MCRs could be designed specifically around this scaffold. For example, a reaction could be envisioned where the aldehyde undergoes condensation, and the tertiary amine directs a subsequent cyclization or functionalization step. Such cascade reactions would provide rapid access to complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.govrsc.orgnih.gov
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic methodology. misericordia.edumdpi.comrsc.orgresearchgate.net Future research should prioritize the development of environmentally benign and efficient syntheses of this compound itself.
Current synthetic approaches to similar ortho-substituted benzaldehydes often rely on multi-step procedures that may involve hazardous reagents or generate significant waste. Research into one-pot syntheses or methods utilizing greener solvents and catalysts would be highly beneficial. For example, exploring direct C-H functionalization of N,N-diisobutyl-o-toluidine or employing biocatalytic methods could offer more sustainable alternatives. The development of mechanochemical methods, which reduce or eliminate the need for solvents, is another promising avenue. mdpi.com
A comparative analysis of different synthetic strategies, evaluating factors such as atom economy, energy efficiency, and waste generation, would be crucial for identifying the most sustainable route for its production on a larger scale.
Advanced Material Science Applications
The unique combination of a reactive aldehyde and a bulky, non-polar aminomethyl group makes this compound a versatile building block for advanced materials.
In polymer chemistry, it could be utilized as a functional monomer. The aldehyde group can be readily polymerized or used for post-polymerization modification to introduce specific functionalities into a polymer chain. nih.govpolysciences.comrsc.orgnih.gov The bulky diisobutylamino groups could influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and morphology. For example, incorporating this monomer into copolymers could lead to materials with tunable properties for applications in coatings, adhesives, or drug delivery systems. rsc.org
Furthermore, the compound could be a precursor for the synthesis of functional dyes or molecular sensors. The aromatic ring system can be modified to create conjugated systems with interesting photophysical properties. The tertiary amine could act as a binding site for specific analytes, leading to a detectable change in the molecule's fluorescence or color. The development of chemosensors for metal ions or small organic molecules based on this scaffold is a plausible research direction. researchgate.net
Interdisciplinary Research with Allied Chemical Fields
The potential of this compound extends beyond traditional organic synthesis and material science, offering opportunities for interdisciplinary research.
In supramolecular chemistry, the molecule's shape and functional groups could be exploited for the construction of complex self-assembled architectures. The interplay of aromatic stacking, hydrogen bonding (with derivatives), and van der Waals interactions could lead to the formation of novel supramolecular polymers, gels, or liquid crystals. rsc.org
In the field of medicinal chemistry, while direct biological activity is yet to be explored, the scaffold could serve as a starting point for the design of new bioactive compounds. The aldehyde can be converted into a variety of other functional groups, and the aminomethyl moiety can be modified to optimize interactions with biological targets. Given that many substituted benzaldehydes exhibit interesting pharmacological properties, investigation into the biological profile of derivatives of this compound is warranted. google.com
Q & A
Q. Advanced
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the aldehyde proton (~9.8–10.2 ppm) and diisobutylamino group (δ 2.2–2.8 ppm for N-CH₂).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₅H₂₃NO).
- HPLC: Purity assessment (>98%) with UV detection at 254 nm .
Discrepancies in data (e.g., unexpected peaks in NMR) require cross-validation via FT-IR (to confirm functional groups) and X-ray crystallography (if crystals are obtainable) . Reproducing experiments under standardized conditions can resolve inconsistencies.
How does the diisobutylamino group influence the reactivity of benzaldehyde derivatives in nucleophilic addition reactions?
Advanced
The diisobutylamino group acts as an electron-donating substituent via its lone pair on nitrogen, increasing electron density on the benzaldehyde ring. This enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions). However, steric hindrance from the bulky diisobutyl group may slow reactions requiring spatial accessibility. Kinetic studies using varying temperatures (25–60°C) and solvent polarities (e.g., comparing DMSO vs. hexane) can elucidate these effects . Computational modeling (DFT) further predicts charge distribution and transition states .
What are the key considerations when designing experiments to assess the biological activity of this compound?
Q. Basic
- Dose-Response Curves: Test a concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
- Controls: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known aldehyde-based inhibitors).
- Assay Compatibility: Ensure the compound’s solubility in assay buffers (use co-solvents like ethanol ≤1% v/v) .
- Metabolic Stability: Evaluate hepatic microsomal stability to predict in vivo efficacy .
What computational chemistry approaches can predict the interaction mechanisms of this compound with biological targets?
Q. Advanced
- Molecular Docking: Simulate binding modes with protein targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the aldehyde group and active-site residues.
- QSAR Models: Corrogate substituent effects (e.g., diisobutylamino vs. piperidine groups) on bioactivity using descriptors like logP and polar surface area .
- MD Simulations: Assess binding stability over time (≥100 ns trajectories) to identify critical interactions .
What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?
Q. Basic
- By-Products: Unreacted diisobutylamine or mono-alkylated intermediates.
- Detection: GC-MS or HPLC-MS identifies impurities via retention time and mass fragmentation .
- Mitigation: Optimize reaction time to prevent over-alkylation. Use scavenger resins (e.g., polymer-bound amines) to quench excess reagents .
How can researchers address contradictory findings in the literature regarding the catalytic activity of this compound in asymmetric synthesis?
Q. Advanced
- Reproducibility Studies: Replicate experiments under identical conditions (solvent, catalyst loading, temperature).
- Kinetic Analysis: Compare rate constants (k) and activation energies (Eₐ) across studies to identify outliers .
- Systematic Screening: Vary catalysts (e.g., chiral amines vs. transition metals) and solvents (polar aprotic vs. non-polar) to map reaction scope . Contradictions may arise from undocumented variables (e.g., trace moisture), necessitating rigorous controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
